1-phenyl-1H-1,2,3-triazol-4-amine
Overview
Description
1-Phenyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its stability and biological activity. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
1-Phenyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
It’s known that the basic nitrogen atoms of the 1,2,3-triazole can coordinate preferentially with the cationic palladium center to form an activated species . This interaction could potentially lead to changes in the target molecules.
Biochemical Pathways
Triazole compounds are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
It’s known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound’s action, efficacy, and stability could be relatively unaffected by environmental factors.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,3-triazol-4-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The nature of these interactions involves a multitude of van der Waals interactions .
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound undergoes a nucleophilic substitution reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazol-4-amine can be synthesized through various methods, including:
Click Chemistry: This method involves the copper-catalyzed azide-alkyne cycloaddition reaction. The reaction typically uses phenyl azide and propargylamine as starting materials, with copper sulfate and sodium ascorbate as catalysts.
Cyclization Reactions: Another approach involves the cyclization of hydrazones with nitriles under acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale click chemistry due to its efficiency and high yield. The process involves continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems and optimized reaction parameters enhances the overall production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and antiviral agents.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but differs in the position of the nitrogen atoms, leading to distinct chemical properties and biological activities.
1-Benzyl-1H-1,2,3-triazol-4-amine: The presence of a benzyl group instead of a phenyl group alters its reactivity and application potential.
Uniqueness: this compound stands out due to its high stability, ease of synthesis, and broad range of applications in various fields. Its unique triazole ring structure allows for versatile chemical modifications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-phenyltriazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIKZZCOPIBALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-64-4 | |
Record name | 1-phenyl-1H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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